4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

Description

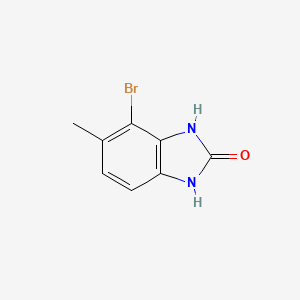

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one (CAS 1240593-33-2) is a benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an imidazolone ring. The compound features a bromine atom at position 4 of the benzene ring and a methyl group at position 5 (Figure 1). Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

4-bromo-5-methyl-1,3-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-3-5-7(6(4)9)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

CPMHCYCGMWHVQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)N2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Pre-formed 5-Methyl-benzimidazolone

Introducing bromine after constructing the benzimidazolone core ensures regioselectivity.

-

Procedure :

-

Synthesis of 5-methyl-benzimidazolone :

-

Bromination :

-

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Benzimidazolone prep | Urea, HCl, reflux | 85–92 | 98% | |

| Bromination | NBS, DMF, 80°C | 65–78 | 95% |

Multi-Step Synthesis from Substituted Anilines

This approach builds the benzimidazolone scaffold while introducing substituents sequentially.

-

Procedure :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 88 | |

| Bromination | NBS, CH₃COOH, 110°C | 70 | |

| Cyclization | HCOOH, reflux | 82 |

Directed Ortho-Metalation (DoM) Strategy

A modern approach using lithiation to achieve regioselective bromination .

-

Procedure :

Advantages :

Microwave-Assisted Synthesis

Reduces reaction time and improves yields .

-

Procedure :

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | Straightforward, high purity | Requires pure diamine precursor | 78–90 |

| Post-cyclization bromination | Regioselective | Moderate yields | 65–78 |

| Multi-Step Synthesis | Flexible substituent control | Lengthy process | 70–82 |

| DoM Strategy | High selectivity | Sensitive conditions | 60–75 |

| Microwave-Assisted | Rapid, efficient | Specialized equipment needed | 88–94 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally related to 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.27 µM, indicating potent antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HCT116 (human colorectal carcinoma), with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action may involve interference with cellular processes critical for cancer cell proliferation.

Biological Research

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes, including cyclooxygenase (COX) enzymes implicated in inflammation and pain pathways. Compounds derived from benzimidazole structures have shown selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies .

Mechanism of Action

The compound's interaction with molecular targets is attributed to its unique structural features, including the bromine atom and the benzimidazole ring. These interactions can modulate the activity of enzymes and receptors involved in various biological processes .

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can yield a range of functionalized benzimidazole derivatives suitable for further biological evaluation .

Materials Science

Development of New Materials

The compound is also explored in materials science for its potential applications in developing new materials, such as dyes and pigments. Its unique chemical properties allow it to be utilized as a precursor in synthesizing colorants with specific characteristics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities | MIC values as low as 1.27 µM; IC50 against HCT116 lower than standard drugs |

| Biological Research | Enzyme inhibition (e.g., COX enzymes) | Selective inhibition of COX-2; potential anti-inflammatory properties |

| Chemical Synthesis | Building block for complex organic molecules | Reactivity allows for diverse substitution reactions |

| Materials Science | Development of new materials including dyes and pigments | Useful precursor for synthesizing colorants |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various benzimidazole derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition at low concentrations, supporting its potential use in developing new antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of benzimidazole derivatives included this compound. The study found that certain derivatives exhibited IC50 values lower than established chemotherapeutics, highlighting their promise in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one and related benzimidazole/imidazolone derivatives are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparative Insights:

Imidazolidinone derivatives (e.g., compound 4j) feature a saturated five-membered ring, reducing aromaticity compared to benzimidazolones .

Substituent Effects: Bromine position significantly impacts electronic distribution. For instance, 4-bromo substitution in the target compound versus 5-bromo in 5-bromo-2-phenylbenzimidazole may influence steric interactions in biological targets .

Functional Group Contributions :

- The 2-one group in the target compound contrasts with carboxamide side chains (e.g., compound 53), which may confer distinct pharmacological profiles via interactions with enzymes or receptors .

- Multi-brominated derivatives (e.g., tri-bromo compound) exhibit higher molecular weights and lipophilicity, affecting pharmacokinetic properties .

Synthetic and Analytical Data :

- Compound 53 was synthesized with a 39% yield and characterized via NMR and LC-MS, demonstrating methodologies applicable to brominated benzimidazoles .

- The tri-bromo compound required crystallographic validation due to complex bromination patterns, highlighting analytical challenges in polyhalogenated systems .

Biological Activity

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHBrNO

- Molecular Weight: 227.06 g/mol

Synthesis Methods:

The synthesis typically involves the cyclization of 4-bromoaniline with methyl isocyanate under controlled conditions. Common solvents include ethanol and acetonitrile, with acid or base catalysts facilitating the reaction .

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. Notably, this compound demonstrated effective antibacterial activity against Salmonella typhi, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | S. typhi |

| Ampicillin | 100 | S. typhi |

| Chloramphenicol | 50 | S. typhi |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it was tested against human lung cancer cell lines A549 and HCC827, revealing IC values indicating significant cytotoxicity .

| Cell Line | IC (μM) |

|---|---|

| A549 | 6.75 |

| HCC827 | 5.13 |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atom and the benzimidazole ring facilitate binding to enzymes and receptors, which modulates their activity. This mechanism is crucial in both antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzimidazole derivatives:

- Antimicrobial Efficacy Study (2021):

- Antitumor Activity Assessment (2021):

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one?

- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, benzimidazol-2-one derivatives can be brominated using alkyl bromides (e.g., methyl bromide) in the presence of a catalyst like tetra--butylammonium bromide (TBAB) under reflux conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 2.43 (s, 3H, CH3), δ 7.21–8.10 (aromatic protons) in DMSO- confirm substituent positions .

- IR : Absorptions at ~1665 cm (C=O stretch) and ~1163 cm (C-Br) validate functional groups .

- X-ray crystallography : Resolves crystal packing and bond angles, particularly for bromine and methyl substituents .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store under inert gas (N2/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture and light, as brominated benzimidazoles are prone to hydrolysis .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromine position to enhance reactivity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates.

- Catalysts : Use K2CO3 or Cs2CO3 to deprotonate intermediates and stabilize transition states.

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC. Adjust stoichiometry (1.2–1.5 eq nucleophile) to minimize side products .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer :

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioassay results.

- Structural analogs : Compare activities of derivatives with varying substituents (e.g., fluoro vs. methyl groups) to isolate pharmacophores.

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to minimize variability .

Q. How can molecular modifications improve the pharmacokinetic properties of this compound?

- Methodological Answer :

- Fluorination : Introduce fluorine at the 5-position to enhance metabolic stability and bioavailability.

- Solubility enhancement : Synthesize hydrochloride salts or PEGylated derivatives.

- Biological testing : Use in vitro models (e.g., Caco-2 cells for permeability) and in vivo PK/PD studies to validate improvements .

Q. What computational approaches aid in designing derivatives for selective kinase inhibition?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to target kinases (e.g., EGFR, VEGFR).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values.

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Methodological Answer :

- Deuterated solvent effects : Confirm solvent choice (e.g., DMSO- vs. CDCl3) alters chemical shifts.

- Dynamic effects : Check for tautomerism or rotameric equilibria via variable-temperature NMR.

- Impurity profiling : Compare with literature spectra (e.g., PubChem) and spiking experiments with authentic samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.